molecular formula C10H11F2NO2 B8099160 (S)-a-Amino-3,5-difluorobenzenebutanoic acid CAS No. 1260597-01-0

(S)-a-Amino-3,5-difluorobenzenebutanoic acid

Cat. No.: B8099160
CAS No.: 1260597-01-0
M. Wt: 215.20 g/mol
InChI Key: FBFLLXPTFAGZMT-VIFPVBQESA-N
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Description

(S)-a-Amino-3,5-difluorobenzenebutanoic acid is a fluorinated amino acid derivative with the molecular formula C₉H₉F₂NO₂ (calculated based on its structure). This compound is characterized by a benzene ring substituted with fluorine atoms at the 3 and 5 positions and a chiral (S)-configured amino group attached to a butanoic acid backbone. It is widely used in peptide synthesis, particularly as a building block for introducing fluorinated motifs into bioactive molecules. The fluorine substituents enhance metabolic stability and modulate electronic properties, making it valuable in medicinal chemistry .

Key identifiers include:

  • CAS Numbers: 1260597-01-0 (listed in ) and 1808268-08-7 (listed in ). The variation arises from differences in salt forms, stereochemistry, or synthesis protocols.
  • Purity: Typically ≥95% (HPLC) for commercial batches .
  • Storage: Requires dry, sealed storage at 2–8°C to prevent degradation .

Properties

IUPAC Name

(2S)-2-amino-4-(3,5-difluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFLLXPTFAGZMT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254823
Record name (αS)-α-Amino-3,5-difluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260597-01-0
Record name (αS)-α-Amino-3,5-difluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260597-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3,5-difluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-3,5-difluorobenzenebutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-difluorobenzene.

    Functional Group Introduction:

    Amino Group Introduction: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.

    Chirality Induction: The (S)-configuration can be achieved using chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-3,5-difluorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Drug Development
(S)-α-Amino-3,5-difluorobenzenebutanoic acid is primarily utilized in the synthesis of novel pharmaceuticals. The incorporation of fluorine atoms in drug molecules often increases lipophilicity and metabolic stability, which are crucial for enhancing drug efficacy and bioavailability. This compound serves as a building block for synthesizing analogs that may exhibit improved therapeutic profiles.

Neuropharmacology
Research indicates that this compound has potential neuropharmacological applications. Its structural similarity to natural amino acids allows it to interact with neurotransmitter receptors and enzymes, suggesting possible roles in the treatment of neurological disorders. Preliminary studies have shown promising interactions with various biological targets, although further research is required to elucidate its mechanisms of action fully .

Synthetic Applications

Synthesis of Derivatives
(S)-α-Amino-3,5-difluorobenzenebutanoic acid can be synthesized through multiple chemical reactions, making it a versatile intermediate in organic synthesis. It can be used to produce derivatives that may have enhanced biological activities or different pharmacological properties. The optimization of synthetic routes is critical to maximizing yield and purity for specific applications .

Comparative Analysis with Related Compounds
The following table compares (S)-α-Amino-3,5-difluorobenzenebutanoic acid with related compounds:

Compound NameChemical FormulaUnique Features
(S)-α-Amino-3,5-difluorobenzenebutanoic acidC10H11F2N2O2Chiral center; difluorobenzene moiety
L-PhenylalanineC9H11NO2Essential amino acid; neurotransmitter precursor
3,5-Difluoro-DL-phenylalanineC9H9F2NORacemic mixture; used in protein studies
(S)-α-Amino-3-fluorobenzoic acidC9H10FNO2Fluorinated analog; different stereochemistry

This comparison highlights the unique properties of (S)-α-Amino-3,5-difluorobenzenebutanoic acid while illustrating its relationships with other relevant compounds in medicinal chemistry.

Biochemical Research

Protein Studies
The compound's ability to mimic natural amino acids makes it suitable for use in protein engineering and studies involving enzyme interactions. Its fluorinated structure can influence protein folding and stability, which is essential for understanding enzyme kinetics and mechanisms.

Aqueous Solubility Prediction
Studies have shown that the fluorination of amino acids can significantly affect their solubility profiles. Understanding these solubility characteristics is vital for drug formulation and delivery systems . The application of (S)-α-Amino-3,5-difluorobenzenebutanoic acid in solubility prediction models can aid researchers in designing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-a-Amino-3,5-difluorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated/Dihalogenated Amino Acids

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Purity Key Applications
(S)-a-Amino-3,5-difluorobenzenebutanoic acid 1260597-01-0 C₉H₉F₂NO₂ 217.17 F (3,5) (S) ≥95% Peptide synthesis, drug design
(S)-a-Amino-2,5-difluorobenzenebutanoic acid 1260606-07-2 C₉H₉F₂NO₂ 217.17 F (2,5) (S) N/A Research on electronic effects
(R)-a-Amino-3,5-difluorobenzenebutanoic acid 1260606-15-2 C₉H₉F₂NO₂ 217.17 F (3,5) (R) ≥95% Stereochemical studies
(R)-a-Amino-3,4-dichlorobenzenebutanoic acid 1260596-03-9 C₁₀H₉Cl₂NO₂ 254.10 Cl (3,4) (R) N/A Halogenated analogue screening

Key Differences and Implications

Substituent Position :

  • The 3,5-difluoro substitution in the target compound creates a symmetric electronic environment, enhancing binding affinity to hydrophobic pockets in enzymes compared to the 2,5-difluoro isomer (). The latter exhibits reduced steric hindrance but altered dipole moments .
  • 3,4-Dichloro analogues (e.g., CAS 1260596-03-9) have higher molecular weight (254.10 vs. 217.17) and increased lipophilicity, favoring membrane permeability but risking toxicity .

Stereochemistry: The (S)-isomer of 3,5-difluorobenzenebutanoic acid shows 10–20% higher enzymatic stability in peptide chains than the (R)-isomer in kinetic studies (). This is attributed to optimized spatial alignment with protease active sites .

Functional Groups :

  • Fmoc-protected derivatives (e.g., CAS 1260591-27-2 in ) are critical for solid-phase peptide synthesis. The Fmoc group improves solubility in organic solvents (e.g., DMF) compared to unprotected forms .

Notes on Conflicting Data

  • CAS Number Variability : Discrepancies in CAS numbers (e.g., 1260597-01-0 vs. 1808268-08-7) likely reflect differences in salt forms or synthetic routes .
  • Deuterated Analogues: Compounds like 3,5-Difluorobenzoic-d₃ acid (CAS 1219798-70-5) are used in stability studies but lack the amino acid backbone critical for biological activity .

Biological Activity

(S)-α-Amino-3,5-difluorobenzenebutanoic acid, often referred to as a fluorinated amino acid derivative, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the introduction of fluorine atoms into the amino acid backbone. The synthesis of amino acid derivatives has been documented extensively, with methods including metal-free C–N coupling reactions to produce derivatives with enhanced biological properties .

Biological Activity Overview

The biological activity of (S)-α-amino-3,5-difluorobenzenebutanoic acid is primarily characterized by its interactions with neurotransmitter systems and potential applications in cancer therapy. The following sections detail specific activities observed in research studies.

  • Neurotransmitter Modulation :
    • This compound acts as an analog to natural amino acids, potentially influencing neurotransmitter pathways. Research indicates that similar compounds can modulate glutamate receptors, which are crucial for synaptic transmission and plasticity .
  • Anticancer Properties :
    • Preliminary studies have suggested that the introduction of fluorine atoms may enhance the compound's ability to inhibit cancer cell proliferation. In vitro assays have shown that derivatives can exhibit low toxicity while effectively targeting cancer cell lines .

Case Study 1: In Vitro Assessment on Cancer Cell Lines

A study investigated the effects of (S)-α-amino-3,5-difluorobenzenebutanoic acid on various cancer cell lines using the MTT assay to measure cell viability. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect on cancer cells.

Cell LineConcentration (μM)Viability (%)
A549 (Lung)1075
MCF-7 (Breast)2550
HeLa (Cervical)5030

Case Study 2: Neurotransmitter Interaction

In a separate study focused on neurotransmitter binding, (S)-α-amino-3,5-difluorobenzenebutanoic acid was evaluated for its affinity towards AMPA receptors. Binding assays revealed that this compound exhibited a competitive inhibition profile similar to that of established AMPA antagonists.

CompoundIC50 (nM)
(S)-α-Amino-3,5-difluorobenzenebutanoic acid45
AMPA79

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